Oxethazaine-d6 - 1346603-51-7

Oxethazaine-d6

Catalog Number: EVT-1462726
CAS Number: 1346603-51-7
Molecular Formula: C28H41N3O3
Molecular Weight: 473.691
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of oxethazaine-d6 typically involves the introduction of deuterium into the oxethazaine structure. This can be achieved through various methods, including:

  1. Deuteration of Precursor Compounds: Starting from non-deuterated oxethazaine, deuterium can be introduced via catalytic hydrogenation using deuterated hydrogen sources.
  2. Chemical Modification: Utilizing reagents that contain deuterium to selectively replace hydrogen atoms in the molecule.

Technical details often include the use of solvents such as dimethyl sulfoxide or dichloromethane during the reaction process, along with specific catalysts to facilitate the incorporation of deuterium .

Molecular Structure Analysis

Structure and Data

The molecular structure of oxethazaine-d6 features a piperazine ring and an aromatic moiety, characteristic of many local anesthetics. The presence of deuterium in the structure can be confirmed through techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Deuterium NMR provides insights into the incorporation of deuterium in the molecule.
  • Mass Spectrometry: Allows for the precise determination of molecular mass and confirmation of deuteration.

Key data points from NMR analysis include chemical shifts that indicate the environment around the protons and deuterons within the compound .

Chemical Reactions Analysis

Reactions and Technical Details

Oxethazaine-d6 undergoes various chemical reactions typical for amide compounds. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, oxethazaine-d6 can hydrolyze to yield its constituent acids and amines.
  2. Esterification: Reaction with alcohols can lead to ester formation, which may be relevant for modifying pharmacokinetic properties.

Technical details regarding these reactions often involve monitoring reaction progress through chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) .

Mechanism of Action

Process and Data

The mechanism of action of oxethazaine-d6 is similar to that of its non-deuterated counterpart. It primarily acts by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse conduction. This results in localized anesthesia.

Data from pharmacological studies indicate that oxethazaine-d6 exhibits a rapid onset of action with a duration that can vary based on formulation and application method. The presence of deuterium may influence metabolic pathways, potentially leading to altered pharmacokinetics compared to non-deuterated oxethazaine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxethazaine-d6 exhibits several notable physical and chemical properties:

  • Melting Point: Typically around 90-95 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant analyses include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and UV-Vis spectroscopy to assess absorption characteristics .

Applications

Scientific Uses

Oxethazaine-d6 is primarily utilized in scientific research settings, particularly in:

  • Pharmacokinetic Studies: Due to its unique isotopic labeling, it allows researchers to trace metabolic pathways and determine absorption rates.
  • Analytical Chemistry: Used as a standard in mass spectrometry for method validation.
  • Formulation Development: Assists in understanding drug interactions within topical formulations aimed at pain relief.

The compound's unique properties make it valuable for advancing research in local anesthetics and improving therapeutic formulations .

Chemical Characterization of Oxethazaine-d6

Structural Elucidation and Isotopic Labeling Patterns

Oxethazaine-d6 (CAS 1346603-51-7) is a deuterium-labeled analog of the local anesthetic oxethazaine (oxetacaine), specifically engineered with six deuterium atoms replacing hydrogen at strategic molecular positions. Its systematic IUPAC name is 2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide, reflecting the precise locations of isotopic substitution [3] [5]. The molecular structure features deuterium atoms incorporated as two N-trideuteriomethyl groups (–N–CD₃), confirmed through high-resolution mass spectrometry (exact mass: 473.35245265 g/mol) [5]. This labeling pattern minimizes structural perturbation while enhancing molecular mass for analytical tracking.

The isotopic enrichment of oxethazaine-d6 exceeds 98%, as verified by HPLC analysis, ensuring minimal presence of non-deuterated impurities [5]. The deuterium atoms are positioned at metabolically vulnerable sites—specifically, the N-methyl groups adjacent to carbonyl functionalities—making them ideal for studying metabolic stability and reaction pathways [1] [2]. Key spectral identifiers include:

  • Canonical SMILES: [2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)Cc1ccccc1)C(C)(C)Cc2ccccc2
  • InChIKey: FTLDJPRFCGDUFH-SCPKHUGHSA-N [5]

Table 1: Isotopic Labeling Profile of Oxethazaine-d6

Labeling PositionIsotope CountChemical EnvironmentEnrichment Purity
N-Methyl groups6 deuterium atomsAdjacent to amide carbonyls≥98% (HPLC)
Aromatic/backbone hydrogensNoneUnmodified phenyl and alkyl chainsN/A

Physicochemical Properties: Molecular Weight, Formula, and Stability

Oxethazaine-d6 has a molecular formula of C₂₈H₃₅D₆N₃O₃ and a molecular weight of 473.68 g/mol, distinguishing it from its non-deuterated counterpart (467.64 g/mol) [1] [5]. This mass difference arises solely from isotopic substitution, with no alterations to the core scaffold. The compound exhibits:

  • Solubility: ≥50 mg/mL in DMSO (106.92 mM) [2] [5]
  • Physical Form: Solid powder, stable under recommended storage conditions (–20°C) [3] [5]
  • Chemical Stability: Resists degradation under standard laboratory handling, though susceptibility to extreme pH or temperature remains unquantified in available literature [1].

Density and boiling point data are experimentally undetermined, likely due to its primary application as a tracer rather than a bulk material. However, computational predictions estimate a density of 1.1±0.1 g/cm³ and a boiling point of 630.4±55.0°C at 760 mmHg, aligning with non-deuterated oxethazaine's properties [5] [8]. The compound's spectral stability is critical for quantitative applications in mass spectrometry, where its predictable fragmentation patterns aid in metabolite identification [1] [4].

Table 2: Key Physicochemical Parameters

PropertyOxethazaine-d6Experimental Notes
Molecular Weight473.68 g/molConfirmed via HRMS
Molecular FormulaC₂₈H₃₅D₆N₃O₃From isotopic synthesis
Solubility (DMSO)106.92 mMHygroscopic DMSO required
Storage Stability-20°C; long-term (≥1 year)Avoid freeze-thaw cycles
Density/Boiling PointN/ANot empirically determined

Comparative Analysis with Non-Deuterated Oxethazaine

Deuteration induces no significant electronic or steric alterations to oxethazaine’s parent structure but confers distinct advantages in research applications:

  • Molecular Mass Difference: A +6.04 g/mol increase in oxethazaine-d6 versus non-deuterated oxethazaine (C₂₈H₄₁N₃O₃, MW 467.64 g/mol) facilitates unambiguous distinction in liquid chromatography-mass spectrometry (LC-MS) workflows [1] [8]. This mass shift allows co-eluting metabolites to be differentiated from the parent compound.
  • Metabolic Stability: Deuterium’s kinetic isotope effect (KIE) reduces susceptibility to oxidative N-demethylation—a major metabolic pathway catalyzed by cytochrome P450 enzymes. The stronger C–D bond (vs. C–H) slows enzymatic degradation, extending in vitro half-life and enabling clearer metabolic pathway analysis [1] [2].
  • Spectroscopic Signatures: In nuclear magnetic resonance (NMR), deuterium incorporation eliminates proton signals at –N–CH₃ sites (δ ~2.8–3.0 ppm), simplifying spectral interpretation [4]. Fourier-transform infrared (FTIR) spectroscopy reveals attenuated C–H stretching peaks (2850–3000 cm⁻¹) and emerging C–D vibrations (~2100–2200 cm⁻¹) [6].

Table 3: Critical Differences Between Deuterated and Non-Deuterated Forms

AttributeOxethazaine-d6Non-Deuterated OxethazaineFunctional Impact
Molecular Weight473.68 g/mol467.64 g/molMass spectrometry differentiation
N-Methyl Bond EnergyC–D bonds (higher)C–H bondsEnhanced metabolic stability
NMR SignalsAbsent –N–CH₃ protonsPresent –N–CH₃ protonsSimplified metabolite tracking
Biological ActivityUnmodified*Analgesic; acid-resistantEquivalent pharmacodynamic behavior

*Biological equivalence is inferred from deuterated tracers typically retaining parental activity [1] [2].

Properties

CAS Number

1346603-51-7

Product Name

Oxethazaine-d6

IUPAC Name

2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide

Molecular Formula

C28H41N3O3

Molecular Weight

473.691

InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3

InChI Key

FTLDJPRFCGDUFH-SCPKHUGHSA-N

SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2

Synonyms

2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide]; 2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol; Betalgil-d6; FH 099-d6; Mucoxin-d6; Oxaine-d6; Oxetacaine-d6; Storocain-d6; Storocaine-d6; Topicai

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.